molecular formula C20H26N2O3 B14290620 2,6-Di-tert-butyl-4-(4-nitroanilino)phenol CAS No. 115870-84-3

2,6-Di-tert-butyl-4-(4-nitroanilino)phenol

Cat. No.: B14290620
CAS No.: 115870-84-3
M. Wt: 342.4 g/mol
InChI Key: NPGOMONAMDYFNX-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(4-nitroanilino)phenol is an organic compound characterized by the presence of bulky tert-butyl groups and a nitroanilino substituent on a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-(4-nitroanilino)phenol typically involves the nitration of 2,6-Di-tert-butylphenol followed by the introduction of the anilino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The subsequent introduction of the anilino group can be achieved through a nucleophilic substitution reaction using 4-nitroaniline.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(4-nitroanilino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2,6-Di-tert-butyl-4-(4-aminoanilino)phenol.

    Substitution: Formation of various substituted phenolic derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-(4-nitroanilino)phenol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized as an additive in polymers and resins to enhance stability and performance.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-(4-nitroanilino)phenol involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity, while the nitroanilino group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: A related compound with antioxidant properties.

    2,6-Di-tert-butyl-4-methylphenol: Known for its use as a food additive and preservative.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.

Uniqueness

2,6-Di-tert-butyl-4-(4-nitroanilino)phenol is unique due to the presence of both tert-butyl and nitroanilino groups, which confer distinct chemical and biological properties

Properties

CAS No.

115870-84-3

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-(4-nitroanilino)phenol

InChI

InChI=1S/C20H26N2O3/c1-19(2,3)16-11-14(12-17(18(16)23)20(4,5)6)21-13-7-9-15(10-8-13)22(24)25/h7-12,21,23H,1-6H3

InChI Key

NPGOMONAMDYFNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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